molecular formula C12H12O B2357934 2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one CAS No. 67688-27-1

2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one

Cat. No.: B2357934
CAS No.: 67688-27-1
M. Wt: 172.227
InChI Key: PWXZLGVZNJPXIV-UHFFFAOYSA-N
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Description

2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one is a spirocyclic compound characterized by a unique three-dimensional structure The spirocyclic framework consists of a cyclopropane ring fused to a naphthalene moiety, which imparts distinct chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with cyclopropanes under photochemical conditions . This reaction can be facilitated by the use of photoinitiators and specific wavelengths of light to promote the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of 2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one may involve scalable photochemical processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. Continuous flow photochemistry is one approach that can be employed to achieve efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the spirocyclic ketone to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include spirocyclic alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’H-spiro[cyclopropane-1,1’-naphthalen]-4’(3’H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

spiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-11-5-6-12(7-8-12)10-4-2-1-3-9(10)11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXZLGVZNJPXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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